![molecular formula C31H36Cl2N4O3S3 B12883054 7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)
7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] is a complex organic compound that features a unique structure combining quinoline and trithia-diazacyclopentadecane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] typically involves the reaction of 5-chloro-8-quinolinol with formaldehyde in the presence of potassium carbonate under alkaline conditions . The reaction proceeds through the formation of a methylene bridge between two quinoline units. The trithia-diazacyclopentadecane moiety is introduced through subsequent reactions involving appropriate thiol and amine precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro groups in the quinoline moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] involves its interaction with molecular targets in biological systems. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
7,7’-Methylene-bis-8-quinolinol: Lacks the trithia-diazacyclopentadecane moiety, making it less complex.
5-Chloro-7-diethylaminomethyl-8-quinolinol: Contains different substituents on the quinoline ring.
2-Methyl-8-quinolinol: Features a methyl group instead of the trithia-diazacyclopentadecane moiety.
Uniqueness
The uniqueness of 7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] lies in its complex structure, which combines multiple functional groups and moieties
Properties
Molecular Formula |
C31H36Cl2N4O3S3 |
|---|---|
Molecular Weight |
679.7 g/mol |
IUPAC Name |
5-chloro-7-[[13-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-2-(hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadec-7-yl]methyl]quinolin-8-ol |
InChI |
InChI=1S/C31H36Cl2N4O3S3/c32-26-15-21(30(39)28-24(26)3-1-5-34-28)17-36-7-11-41-12-8-37(10-14-43-23(19-38)20-42-13-9-36)18-22-16-27(33)25-4-2-6-35-29(25)31(22)40/h1-6,15-16,23,38-40H,7-14,17-20H2 |
InChI Key |
UADAUPVGOMDPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN(CCSC(CSCCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)CO)CC4=CC(=C5C=CC=NC5=C4O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


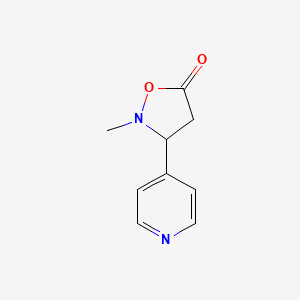
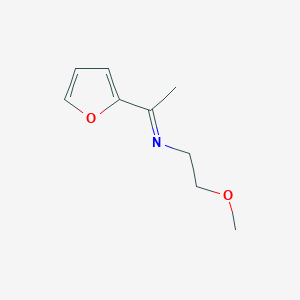




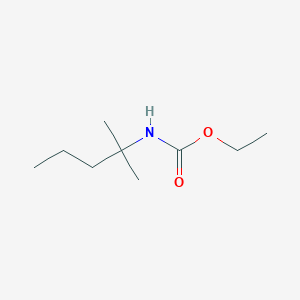

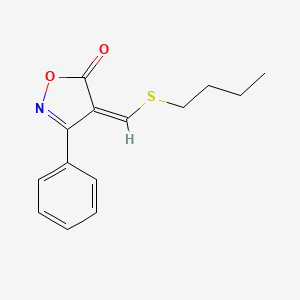
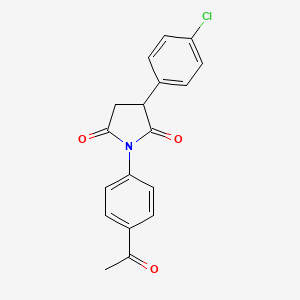
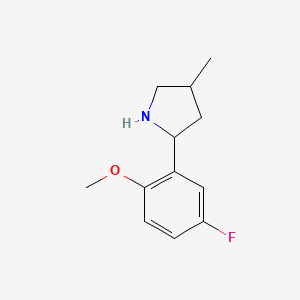
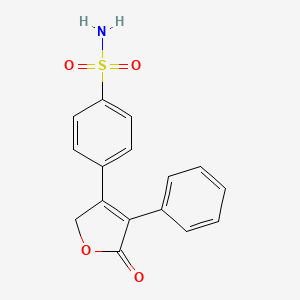
![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)

